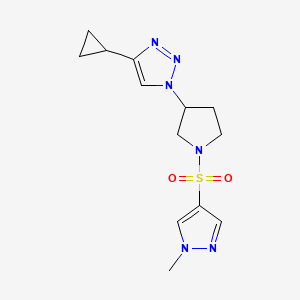![molecular formula C16H19N3OS B2386603 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320602-66-0](/img/structure/B2386603.png)
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound, known for its unique structure that combines imidazole, azabicyclooctane, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one typically involves several steps:
Imidazole Introduction: : The starting material may involve a bicyclic compound such as 8-azabicyclo[3.2.1]octane, which is then functionalized with imidazole through a nucleophilic substitution reaction.
Thiophene Integration: : The intermediate is then coupled with a thiophene derivative using a cross-coupling reaction like Suzuki or Stille coupling.
Final Assembly: : The final step involves the formation of the ethanone linkage, often through a Friedel-Crafts acylation reaction using appropriate reagents and conditions.
Industrial Production Methods
The industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The steps involve:
Automated Flow Synthesis: : Using continuous flow reactors to carry out the multiple-step synthesis in a streamlined manner.
Purification: : Advanced chromatographic techniques are employed to purify the compound, ensuring it meets the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one undergoes various types of chemical reactions including:
Oxidation: : The thiophene ring can be oxidized under strong oxidative conditions, leading to sulfone derivatives.
Reduction: : Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride.
Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed include sulfone derivatives from oxidation, alcohol derivatives from reduction, and various substituted imidazole compounds from electrophilic substitution reactions.
Applications De Recherche Scientifique
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role as a ligand in biochemical assays.
Medicine: : Explored for its possible therapeutic effects due to its unique structural features.
Industry: : Used in the development of advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one exerts its effects is closely related to its interaction with molecular targets:
Molecular Targets: : It often interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : It may influence signal transduction pathways, leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one exhibits unique properties:
Structural Uniqueness: : The combination of imidazole, azabicyclooctane, and thiophene is rare, providing distinct reactivity and applications.
Similar Compounds: : Compounds like 1-(3-(1H-imidazol-1-yl)propyl)-8-azabicyclo[3.2.1]octane and 2-(thiophen-2-yl)ethan-1-one share some structural similarities but lack the combined features of the described compound.
By leveraging these unique properties, researchers can explore new frontiers in various scientific fields
Propriétés
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(10-15-2-1-7-21-15)19-12-3-4-13(19)9-14(8-12)18-6-5-17-11-18/h1-2,5-7,11-14H,3-4,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNLQKWVMIFGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CS3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2386522.png)
![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2386525.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)
![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)



![3-(3,4-dimethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2386535.png)

![[(2-Chlorobenzoyl)thio]acetic acid](/img/structure/B2386539.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2386540.png)


